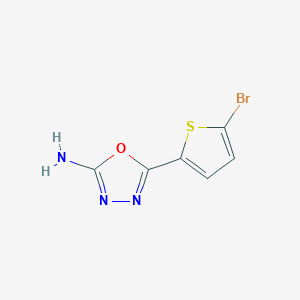

3-Sulfanylbenzamide

描述

Synthesis Analysis

Sulfonamides, such as 3-Sulfanylbenzamide, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The cyclopropyl sulfonamide was treated with p-chloroaniline and p-anisidine for the synthesis of the sulfamoyl-benzamides .

Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .

Chemical Reactions Analysis

The steady-state kinetics of a chemical reaction can be analyzed analytically in terms of proposed reaction schemes composed of series of steps with stoichiometric numbers equal to unity by calculating the maximum rates of the constituent steps .

Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . The control of physicochemical properties is directly related to the much-used, but ill-defined, notion of “compound quality” .

科学研究应用

- Innovation : Researchers developed a nitroimidazole prodrug called nipamovir to enhance blood stability and oral bioavailability of sulfanylbenzamide. Nipamovir could be a promising drug for treating HIV infections .

Anti-HIV Activity

Synthesis and Characterization

作用机制

Target of Action

3-Sulfanylbenzamide primarily targets the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), characterized by the presence of two highly conserved zinc fingers .

Mode of Action

3-Sulfanylbenzamide thioesters disrupt the zinc coordination in the viral protein NCp7 . This disruption inhibits the normal functioning of the protein, thereby impeding the virus’s ability to replicate and infect new cells .

Biochemical Pathways

It is known that the compound’s action on the viral protein ncp7 disrupts the normal functioning of the virus, thereby affecting the viral replication process .

Pharmacokinetics

3-Sulfanylbenzamide thioesters are useful as topical microbicides but are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the sulfanylbenzamide, conveying blood stability and oral bioavailability to the molecule . The rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics were assessed in several different species .

Result of Action

The primary result of 3-Sulfanylbenzamide’s action is its anti-HIV activity . By disrupting the zinc coordination in the viral protein NCp7, the compound inhibits the virus’s ability to replicate and infect new cells . This makes it a potential candidate for the treatment of HIV infection .

未来方向

The future of synthetic chemistry, including the synthesis of compounds like 3-Sulfanylbenzamide, is expected to focus on improving synthetic efficiencies and making processes more environmentally friendly . The ability improvement of synthesis and the application enhancement of synthesis are two major future directions in synthetic chemistry .

属性

IUPAC Name |

3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLGULXZAWKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592833 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

569339-15-7 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)